Cas no 626210-44-4 (N-(Pyridin-2-ylmethyl)cyclopropanamine)
N-(Pyridin-2-ylmethyl)cyclopropanamine Chemical and Physical Properties
Names and Identifiers
-
- N-(Pyridin-2-ylmethyl)cyclopropanamine
- 2-Pyridinemethanamine,N-cyclopropyl-(9CI)
- Cyclopropyl-pyridin-2-ylmethyl-amine
- AC1LL8M5
- CTK5B5386
- cyclopropyl(2-pyridylmethyl)amine
- Cyclopropyl-pyridin-2-yl-methylamine
- STOCK6S-98941
- SureCN662711
- N-(2-pyridinylmethyl)cyclopropanamine
- Z90517825
- SVMBYSXPVZASTL-UHFFFAOYSA-N
- STK500593
- EN300-13684
- N-(Pyridin-2-ylmethyl)cyclopropanamine dihydrochloride
- cyclopropyl-pyridin-2-ylmethyl-amine, AldrichCPR
- CS-11293
- 626210-44-4
- SB53972
- AKOS000199229
- CS-0233884
- HMS1704O12
- N-[(pyridin-2-yl)methyl]cyclopropanamine
- DTXSID70360123
- BBL030107
- G31947
- MFCD03821868
- SCHEMBL662711
- ALBB-000366
-
- MDL: MFCD03821868
- Inchi: 1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2
- InChI Key: SVMBYSXPVZASTL-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CN=1)C1CC1
Computed Properties
- Exact Mass: 148.10016
- Monoisotopic Mass: 148.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92
N-(Pyridin-2-ylmethyl)cyclopropanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(Pyridin-2-ylmethyl)cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 042918-1g |
Cyclopropyl-pyridin-2-yl-methylamine |
626210-44-4 | 95% | 1g |
£205.00 | 2022-03-01 | |
| Fluorochem | 042918-5g |
Cyclopropyl-pyridin-2-yl-methylamine |
626210-44-4 | 95% | 5g |
£715.00 | 2022-03-01 | |
| Fluorochem | 042918-10g |
Cyclopropyl-pyridin-2-yl-methylamine |
626210-44-4 | 95% | 10g |
£1328.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010851-500mg |
Cyclopropyl-pyridin-2-ylmethyl-amine |
626210-44-4 | 500mg |
1560.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010851-1g |
Cyclopropyl-pyridin-2-ylmethyl-amine |
626210-44-4 | 1g |
2405.0CNY | 2021-07-05 | ||
| TRC | B488185-50mg |
N-(pyridin-2-ylmethyl)cyclopropanamine |
626210-44-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B488185-100mg |
N-(pyridin-2-ylmethyl)cyclopropanamine |
626210-44-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B488185-500mg |
N-(pyridin-2-ylmethyl)cyclopropanamine |
626210-44-4 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM112844-5g |
N-(pyridin-2-ylmethyl)cyclopropanamine |
626210-44-4 | 95% | 5g |
$420 | 2021-08-06 | |
| Matrix Scientific | 010851-500mg |
Cyclopropyl-pyridin-2-ylmethyl-amine |
626210-44-4 | 500mg |
$96.00 | 2023-09-09 |
N-(Pyridin-2-ylmethyl)cyclopropanamine Suppliers
N-(Pyridin-2-ylmethyl)cyclopropanamine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N-(Pyridin-2-ylmethyl)cyclopropanamine
Professional Introduction to N-(Pyridin-2-ylmethyl)cyclopropanamine (CAS No. 626210-44-4)
N-(Pyridin-2-ylmethyl)cyclopropanamine, with the CAS number 626210-44-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and medicinal chemistry. The presence of both a pyridine moiety and a cyclopropane ring makes it an intriguing candidate for further exploration, particularly in the development of novel therapeutic agents.
The structural composition of N-(Pyridin-2-ylmethyl)cyclopropanamine is characterized by a pyridine ring substituted at the 2-position with a methyl group, which is further connected to a cyclopropane ring via an amine linkage. This configuration imparts specific electronic and steric properties to the molecule, making it a versatile scaffold for chemical modifications and functionalization. The cyclopropane ring, known for its high reactivity and strain energy, can serve as a pivot point for various chemical transformations, while the pyridine moiety offers opportunities for hydrogen bonding and coordination interactions.
In recent years, there has been growing interest in the development of heterocyclic compounds that incorporate both pyridine and cyclopropane functionalities. These compounds are particularly attractive because they can exhibit enhanced binding affinity and selectivity towards biological targets. For instance, studies have shown that pyridine-based molecules often interact with enzymes and receptors through hydrogen bonding networks, while cyclopropane derivatives can introduce conformational constraints that improve pharmacokinetic properties.
One of the most compelling aspects of N-(Pyridin-2-ylmethyl)cyclopropanamine is its potential as a building block for more complex pharmacophores. The amine group provides a site for further derivatization, allowing chemists to introduce additional functional groups or linkages that can fine-tune the biological activity of the molecule. This flexibility has made it a valuable intermediate in synthetic chemistry, particularly in the preparation of novel drug candidates.
The synthesis of N-(Pyridin-2-ylmethyl)cyclopropanamine involves several key steps that highlight its complexity and synthetic challenge. The introduction of the pyridine substituent at the 2-position typically requires careful control of reaction conditions to ensure high yield and purity. Subsequent functionalization of the cyclopropane ring often involves metal-catalyzed reactions or other transition-metal-mediated processes that can be both powerful and selective. These synthetic strategies have been refined over time, leveraging advances in organometallic chemistry and catalytic methods.
In the context of medicinal chemistry, N-(Pyridin-2-ylmethyl)cyclopropanamine has shown promise as a precursor to more complex molecules with therapeutic potential. For example, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways or as modulators of neurotransmitter receptors. The ability to modify both the pyridine and cyclopropane moieties allows for the creation of molecules with tailored biological activities, making this compound a valuable asset in drug discovery pipelines.
The use of computational methods has also played a significant role in understanding the properties and potential applications of N-(Pyridin-2-ylmethyl)cyclopropanamine. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets, providing insights into its binding affinity and selectivity. These computational studies often complement experimental efforts, helping to guide synthetic design and optimization efforts.
In conclusion, N-(Pyridin-2-ylmethyl)cyclopropanamine (CAS No. 626210-44-4)
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